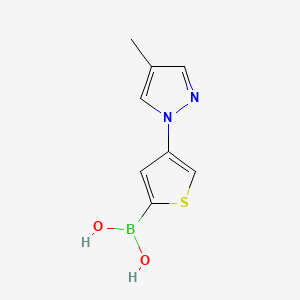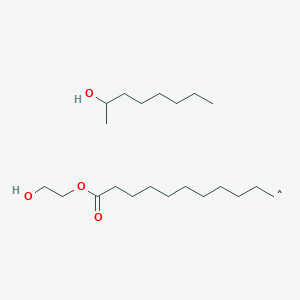![molecular formula C8H15NO B13338158 4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
4-Azaspiro[3.5]nonan-4-ium-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[35]nonan-4-ium-2-olate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[3.5]nonan-4-ium-2-olate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the synthesis can be achieved by reacting a piperidine derivative with a halogenated compound in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[3.5]nonan-4-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Azaspiro[3.5]nonan-4-ium-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Azaspiro[3.5]nonan-4-ium-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to fit into binding sites with high specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-azaspiro[3.5]nonane: A similar spirocyclic compound with hydroxyl functionality.
2-Hydroxy-7-oxa-4-azaspiro[3.5]nonane: Another spirocyclic compound with an additional oxygen atom in the ring.
Uniqueness
4-Azaspiro[3.5]nonan-4-ium-2-olate is unique due to its specific spirocyclic structure and the presence of the azaspiro moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-azoniaspiro[3.5]nonan-2-olate |
InChI |
InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
ICVWAZYEOZVWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2(CC1)CC(C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

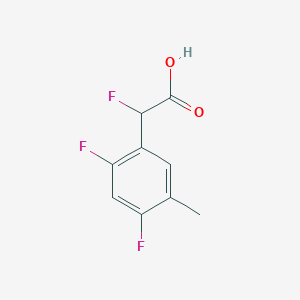

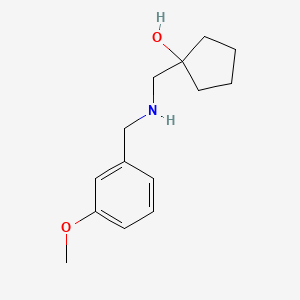
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
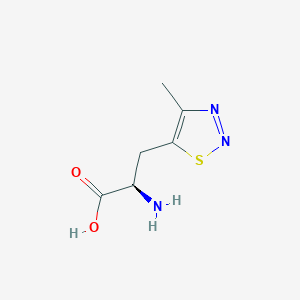

![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
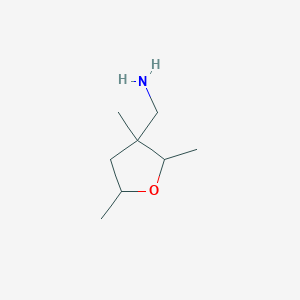
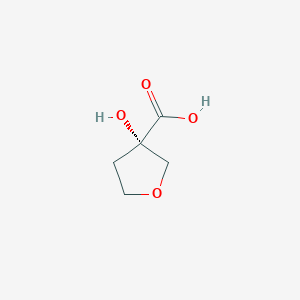
![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
